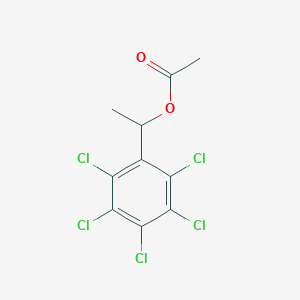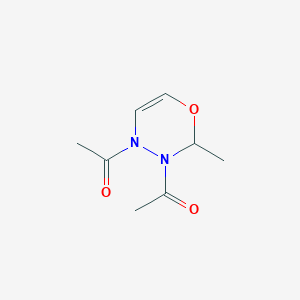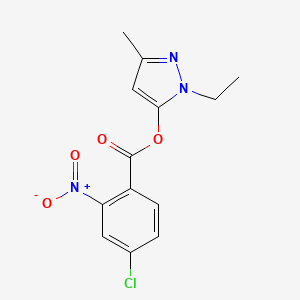
1-Ethyl-3-methyl-1H-pyrazol-5-yl 4-chloro-2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-methyl-1H-pyrazol-5-yl 4-chloro-2-nitrobenzoate is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1-Ethyl-3-methyl-1H-pyrazol-5-yl 4-chloro-2-nitrobenzoate typically involves the reaction of 4-chloro-2-nitrobenzoic acid with 1-ethyl-3-methyl-1H-pyrazole in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Ethyl-3-methyl-1H-pyrazol-5-yl 4-chloro-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-3-methyl-1H-pyrazol-5-yl 4-chloro-2-nitrobenzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-methyl-1H-pyrazol-5-yl 4-chloro-2-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The pyrazole ring can also participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
1-Ethyl-3-methyl-1H-pyrazol-5-yl 4-chloro-2-nitrobenzoate can be compared with other similar compounds, such as:
1-Ethyl-3-methyl-1H-pyrazol-5-yl benzoate: Lacks the chloro and nitro groups, resulting in different reactivity and applications.
1-Ethyl-3-methyl-1H-pyrazol-5-yl 4-chlorobenzoate: Lacks the nitro group, affecting its chemical and biological properties.
1-Ethyl-3-methyl-1H-pyrazol-5-yl 2-nitrobenzoate: The position of the nitro group is different, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
63810-14-0 |
|---|---|
Molecular Formula |
C13H12ClN3O4 |
Molecular Weight |
309.70 g/mol |
IUPAC Name |
(2-ethyl-5-methylpyrazol-3-yl) 4-chloro-2-nitrobenzoate |
InChI |
InChI=1S/C13H12ClN3O4/c1-3-16-12(6-8(2)15-16)21-13(18)10-5-4-9(14)7-11(10)17(19)20/h4-7H,3H2,1-2H3 |
InChI Key |
FDOKBTHEZBNQHS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)OC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495721.png)
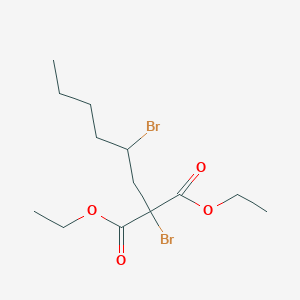
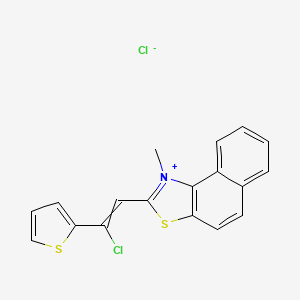
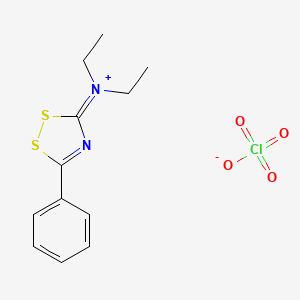

![2-Iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazoline-12(6H)-thione](/img/structure/B14495749.png)
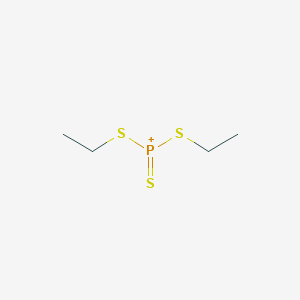
![2-[(3-Chloro-4-ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14495752.png)
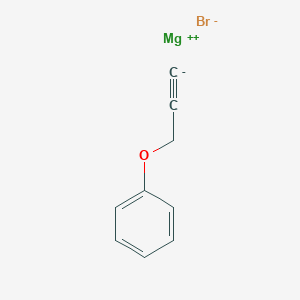
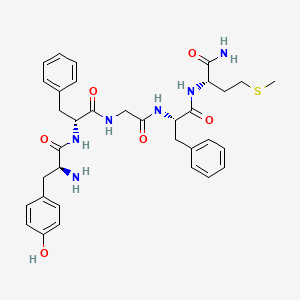
![Methyl {[2-(2-methylphenyl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B14495779.png)
